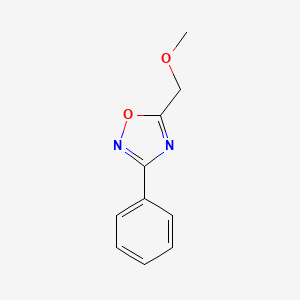
5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure, making it a versatile compound that can be used in a variety of applications.
Mécanisme D'action
The exact mechanism of action of 5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have shown that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. It may also exert its anti-microbial effects by disrupting the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole can exert various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to possess antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in a variety of applications, including medicinal chemistry, optoelectronics, and materials science. Additionally, it is relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry. Finally, research is needed to investigate its potential use as a photochromic material in the field of optoelectronics.
In conclusion, 5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of 5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with methanol and sulfuric acid. Another method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with paraformaldehyde and sodium methoxide. Both methods result in the formation of 5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole with high yields.
Applications De Recherche Scientifique
5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been investigated for its potential use as a photochromic material in the field of optoelectronics.
Propriétés
IUPAC Name |
5-(methoxymethyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-9-11-10(12-14-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBELGZPLXDXCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

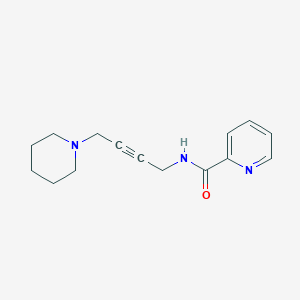
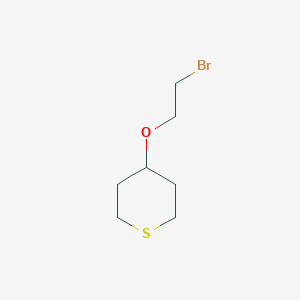
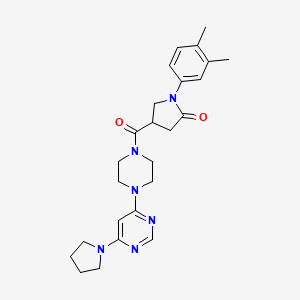
![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)
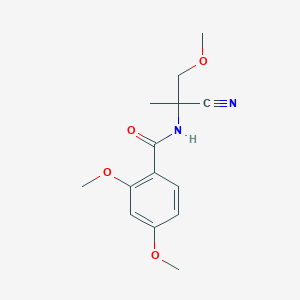
![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)
![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2851568.png)
![2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2851569.png)
![(E)-3-(4-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2851570.png)
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)
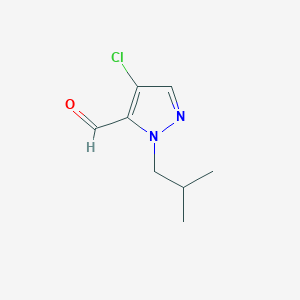
![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)
![7-Methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2851579.png)
![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)